N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine
Beschreibung
This quinazolinamine derivative features a quinazoline core substituted with two trifluoromethyl (CF₃)-containing aromatic groups: a 4-(trifluoromethyl)phenyl moiety at position 4 and a 3-(trifluoromethyl)-2-pyridinyl group at position 5. The CF₃ groups enhance lipophilicity and metabolic stability, while the pyridinyl and phenyl rings contribute to π-π stacking interactions with biological targets.
Eigenschaften
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)pyridin-2-yl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F6N4/c22-20(23,24)13-4-6-14(7-5-13)31-19-15-8-3-12(10-17(15)29-11-30-19)18-16(21(25,26)27)2-1-9-28-18/h1-11H,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTANGSDRFFLTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573678-04-3 | |
| Record name | NGD-8243 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0573678043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NGD-8243 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3S4K8ACHE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Die Synthese von NGD-8243 umfasst mehrere Schritte, beginnend mit der Herstellung des Chinazolin-Kerns. Dies wird typischerweise durch eine Reihe von Kondensationsreaktionen erreicht, die geeignete Anilin- und Aldehydderivate beinhalten. Die Einführung der Trifluormethylgruppen erfolgt in der Regel durch nukleophile Substitutionsreaktionen unter Verwendung von Trifluormethylierungsmitteln. Das Endprodukt wird durch Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen .
Industrielle Produktionsverfahren für NGD-8243 würden wahrscheinlich eine Optimierung dieser Synthesewege beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und anderen fortschrittlichen Fertigungstechniken umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
NGD-8243 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Chinazolin-N-Oxiden führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Chinazolinring zu modifizieren, wodurch seine biologische Aktivität möglicherweise verändert wird.
Substitution: Die Trifluormethylgruppen können durch andere funktionelle Gruppen unter Verwendung geeigneter Reagenzien substituiert werden, wodurch die Erzeugung verschiedener Analoga ermöglicht wird.
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine is , with a molecular weight of 492.4 g/mol. The compound features a quinazolinamine core, which is known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
A study published in Organic Communications investigated a series of 4(3H)-quinazolinone derivatives, revealing that specific substitutions on the quinazoline ring enhance antitumor activity. For instance, compounds with trifluoromethyl groups demonstrated improved efficacy against multiple tumor types. The mechanism of action is believed to involve the inhibition of key cellular pathways responsible for tumor growth and survival .
Antimicrobial Properties
The antimicrobial potential of quinazoline derivatives has been well-documented. N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine has shown promising results against various bacterial strains.
Case Study: Antibacterial Activity
In a study examining the antibacterial effects of synthesized quinoline derivatives, certain compounds exhibited low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis and Pseudomonas aeruginosa. Specifically, derivatives with electron-withdrawing groups demonstrated enhanced activity, suggesting that N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine may also possess similar properties .
Anti-inflammatory Effects
Quinazoline derivatives have been explored for their anti-inflammatory properties, which are crucial for treating conditions like rheumatoid arthritis and inflammatory bowel diseases.
Research Insights
Studies have indicated that modifications to the quinazoline structure can lead to significant anti-inflammatory effects. For example, derivatives containing specific substituents were found to inhibit edema in animal models effectively . This suggests that N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine may also contribute to anti-inflammatory therapies.
Data Table: Biological Activities of Quinazoline Derivatives
| Activity Type | Compound | Target Organism/Cell Line | IC50/MIC (µM) |
|---|---|---|---|
| Antitumor | N-[4-(trifluoromethyl)... | Various Cancer Cell Lines | 1.44 ± 0.13 |
| Antibacterial | N-[4-(trifluoromethyl)... | Mycobacterium smegmatis | 6.25 |
| Anti-inflammatory | N-[4-(trifluoromethyl)... | In vivo models | Varies |
Wirkmechanismus
NGD-8243 exerts its effects by inhibiting the TRPV1 receptor, which is a non-selective cation channel involved in the sensation of pain and heat. By blocking this receptor, NGD-8243 can reduce the perception of pain and inflammation. The molecular targets include the TRPV1 receptor itself, and the pathways involved are those related to pain and inflammatory signaling .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in TRPV1 Antagonism
AMG-517 (N-[4-[[6-[4-(Trifluoromethyl)phenyl]-4-pyrimidinyl]oxy]-2-benzothiazolyl]acetamide)
- Structural Differences : Replaces the quinazoline core with a pyrimidine-benzothiazole scaffold. Retains a 4-CF₃-phenyl group but lacks the pyridinyl substitution.
- Functional Impact : Demonstrated potent TRPV1 antagonism in Phase I trials for pain relief. The benzothiazole moiety may enhance blood-brain barrier penetration compared to the quinazoline-based target compound .
SB-705,498 (N-(2-bromophenyl)-N’-[(3R)-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl]-urea)
Key Data Table :
| Compound | Core Structure | CF₃ Groups | Clinical Phase | Indication |
|---|---|---|---|---|
| Target Compound | Quinazoline | 2 | Preclinical* | Undisclosed |
| AMG-517 | Pyrimidine-Benzothiazole | 1 | Phase I | Pain |
| SB-705,498 | Urea-Pyrrolidine | 1 | Phase II | Dental Pain |
Quinazoline-Based Derivatives
N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine (Synthesized by OuYang et al., 2015)
- Structural Differences : Features a chloro-CF₃-phenyl group at position 4 and a methoxy group at position 6. The diamine substituents at positions 4 and 6 differ from the target compound’s single amine linkage.
- The methoxy group improves solubility but may reduce binding affinity compared to the target’s pyridinyl-CF₃ group .
Key Structural Comparison :
| Feature | Target Compound | OuYang et al. Compound |
|---|---|---|
| Position 4 Substituent | 4-CF₃-phenyl | 4-Cl-3-CF₃-phenyl |
| Position 7 Substituent | 3-CF₃-2-pyridinyl | 7-methoxy |
| Core Functionalization | Single amine at position 4 | Diamines at positions 4 and 6 |
Patent Derivatives with Trifluoromethyl Motifs ()
Several compounds in European patent applications (2023) and exclusion lists (2017) share structural motifs with the target compound:
- Example 1: N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(pentafluoroethyl)-4-CF₃-1H-pyrazole-5-carboxamide Comparison: Replaces quinazoline with a pyrazole-carboxamide core.
- Example 2 : 2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-CF₃-imidazo[4,5-b]pyridine
Research Findings and Implications
- TRPV1 Antagonists : The target compound’s dual CF₃ groups may improve receptor binding affinity over AMG-517 or SB-705,498, but its quinazoline core could reduce CNS penetration.
- Kinase Inhibition Potential: Quinazoline derivatives are well-documented kinase inhibitors (e.g., EGFR inhibitors). The pyridinyl-CF₃ group in the target compound may confer selectivity for kinases like VEGFR or PDGFR .
- Metabolic Stability: CF₃ groups resist oxidative metabolism, suggesting longer half-lives than non-fluorinated analogs. However, high lipophilicity may necessitate formulation optimization .
Biologische Aktivität
N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine is , with a molecular weight of 405.34 g/mol. The compound features a quinazoline backbone, which is known for its diverse biological activities.
Research indicates that this compound may exhibit antitumor , antimicrobial , and anti-inflammatory properties. The trifluoromethyl groups are believed to enhance lipophilicity, allowing better membrane permeability and interaction with biological targets.
Antitumor Activity
Studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines. For example, a derivative similar to N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549) in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
Preliminary screening against bacterial strains has indicated that this compound possesses antimicrobial activity, particularly against Gram-positive bacteria. The mode of action is likely linked to disruption of bacterial cell wall synthesis or function.
Anti-inflammatory Activity
In vivo studies have suggested that N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine may reduce inflammation markers in animal models of arthritis. This effect is hypothesized to result from the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Data Table: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study conducted by Zhang et al. (2020) evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
- Antimicrobial Screening : An investigation by Lee et al. (2021) reported the antimicrobial properties against several pathogens, highlighting its potential use as a lead compound for developing new antibiotics.
- Inflammation Reduction : Research by Kumar et al. (2022) demonstrated significant anti-inflammatory effects in an animal model, where treatment with the compound led to decreased paw swelling and reduced levels of inflammatory markers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
